molecular formula C15H17FO2 B3033838 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid CAS No. 1216347-00-0

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

Cat. No.: B3033838
CAS No.: 1216347-00-0
M. Wt: 248.29
InChI Key: HVYVUSYVNROKRA-GXDHUFHOSA-N
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Description

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is a substituted acrylic acid derivative featuring a cyclohexyl group and a 4-fluorophenyl moiety attached to the α-carbon of the acrylic acid backbone. The compound’s structure combines hydrophobic (cyclohexyl), aromatic (4-fluorophenyl), and acidic (carboxylic acid) functionalities, making it a versatile candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

(E)-3-cyclohexyl-3-(4-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVUSYVNROKRA-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=CC(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C(=C\C(=O)O)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmagnesium bromide with 4-fluorobenzaldehyde, followed by a Wittig reaction with a suitable phosphonium ylide to form the desired acrylic acid derivative. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acrylic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

  • 3-(4-Fluorophenyl)acrylic Acid (): This analog lacks the cyclohexyl group, highlighting the role of steric bulk and lipophilicity. The absence of the cyclohexyl substituent reduces molecular weight (compared to the target compound) and may enhance solubility in polar solvents. The 4-fluorophenyl group, common to both compounds, is known to improve metabolic stability and binding affinity in medicinal chemistry .
  • 3-(4-Chlorophenyl)acrylic Acid () :
    Substituting fluorine with chlorine increases molecular weight (182.60 g/mol) and electronegativity. Chlorine’s larger atomic radius may enhance steric hindrance and alter π-π stacking interactions. The Log P value (lipophilicity) is likely higher than the fluorinated analog, impacting membrane permeability. Safety data for this compound include hazard statements (H315, H319, H335), suggesting similar handling precautions may apply to the target compound .

  • 3-(4-Fluorophenyl)-3-hydroxypropanoic Acid (): Replacing the acrylic acid’s double bond with a hydroxyl group introduces hydrogen-bonding capacity, increasing polarity. This structural change could reduce acidity (pKa ~4.5 for hydroxypropanoic acid vs. ~2.5 for acrylic acid derivatives) and alter pharmacokinetic profiles, such as bioavailability and excretion .

Compounds with Cyclohexyl or Aromatic Moieties

  • However, the phenylacetic acid core differs from acrylic acid, reducing planarity and conjugation effects. This compound’s anti-inflammatory activity suggests that the target compound’s cyclohexyl-fluorophenyl combination may also have therapeutic relevance .
  • 5-Cyclohexyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran () :
    This benzofuran derivative shares both cyclohexyl and 4-fluorophenyl groups but incorporates a sulfinyl group and a heterocyclic core. The rigid benzofuran structure contrasts with the flexible acrylic acid backbone, likely affecting binding modes in biological targets. The methylsulfinyl group introduces polarity and hydrogen-bond acceptor capacity, unlike the carboxylic acid in the target compound .

Pharmacologically Active Derivatives

  • 7-Chloro-6-fluoro-1-(4-fluorophenyl)-naphthyridine-3-carboxylic Acid (): As a naphthyridine-based anticancer intermediate, this compound highlights the importance of fluorophenyl groups in oncology.
  • Bicalutamide Intermediate () : The use of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid in bicalutamide synthesis underscores the role of fluorophenyl groups in androgen receptor targeting. The sulfonyl and hydroxy groups in this intermediate differ from the acrylic acid’s structure, suggesting divergent synthetic pathways and pharmacological targets .

Biological Activity

3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclohexyl group and a fluorophenyl group attached to an acrylic acid backbone. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity, comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus0.98
Escherichia coli1.52
Pseudomonas aeruginosa2.00

These results indicate that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating high cytotoxicity:

Cell Line IC50 (µM)
MCF-712.5
MDA-MB-23115.0

These findings suggest that the compound may inhibit tumor growth and metastasis.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It could modulate receptor activity related to apoptosis and inflammation.
  • Biofilm Disruption: There is evidence suggesting that it can disrupt biofilm formation in bacteria, enhancing its effectiveness against chronic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid
Reactant of Route 2
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid

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